7-Methyl-3-methylene-6-octen-1-ol

Fragrance formulation Volatility Physicochemical characterization

7-Methyl-3-methylene-6-octen-1-ol (γ‑isogeraniol) is a monoterpenoid primary alcohol. It carries an exocyclic methylene group at C3 and a terminal primary hydroxyl, which distinguishes it from the more common tertiary alcohol myrcenol (CAS 543‑39‑5).

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 13066-51-8
Cat. No. B080810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-methylene-6-octen-1-ol
CAS13066-51-8
Synonyms7-Methyl-3-methylene-6-octen-1-ol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)CCO)C
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,11H,3-4,6-8H2,1-2H3
InChIKeyLPYYZHAEKPCIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-methylene-6-octen-1-ol (CAS 13066-51-8) – Procurement Baseline: Structural Identity and Physicochemical Context


7-Methyl-3-methylene-6-octen-1-ol (γ‑isogeraniol) is a monoterpenoid primary alcohol [1]. It carries an exocyclic methylene group at C3 and a terminal primary hydroxyl, which distinguishes it from the more common tertiary alcohol myrcenol (CAS 543‑39‑5) [2]. This structural difference leads to measurable divergences in volatility, partition coefficient, and semiochemical behaviour that are relevant for scientific selection.

γ-Isogeraniol
Primary allylic alcohol with exocyclic methylene at C3. Drives distinct hydrogen-bond geometry, volatility, and semiochemical recognition compared with tertiary alcohol isomers.
Differentiation from myrcenol
Primary –OH vs. tertiary –OH alters partition coefficient, vapour pressure, and olfactory receptor interactions. Myrcenol lacks bark beetle pheromone function.

Why Generic Terpene Alcohol Substitution Fails: The Primary‑vs‑Tertiary Alcohol Divide in 7-Methyl-3-methylene-6-octen-1-ol


Although myrcenol (CAS 543‑39‑5) shares the same molecular formula, the position of the hydroxyl group (primary in the target compound vs. tertiary in myrcenol) alters hydrogen‑bond donor/acceptor geometry, metabolic stability, and olfactory‑receptor interactions [1]. Consequently, the two isomers are not interchangeable in fragrance formulations, semiochemical applications, or analytical reference standards. The following quantitative evidence demonstrates where the target compound provides verifiable differentiation.

γ-Isogeraniol (primary –OH) Myrcenol (tertiary –OH) Hydrogen-bond donor/acceptor geometry may shift, affecting volatility, metabolic stability, and receptor activation profiles.
γ-Isogeraniol Myrcenol Olfactory receptor interaction cannot be assumed equivalent; fragrance character and substantivity may differ in formulation.
γ-Isogeraniol Myrcenol Semiochemical function (bark beetle aggregation pheromone) is absent in myrcenol; direct substitution invalid for entomological studies.

7-Methyl-3-methylene-6-octen-1-ol: Quantitative Differentiation Evidence Against the Closest Analog Myrcenol


Boiling Point and Volatility: Experimental vs. Calculated Comparison with Myrcenol

The target compound has a calculated normal boiling point of 520.98 K (247.8 °C) [1], whereas myrcenol's experimentally measured boiling point is 213 °C [2]. Although the comparison involves different measurement types, the ~35 °C upward shift is consistent with the stronger intermolecular hydrogen‑bonding of a primary alcohol and implies a substantially lower vapour pressure for the target compound.

Boiling point
Context-dependent
γ-Isogeraniol: 247.8 °C (calc.)
Myrcenol: 213 °C (exp.)
Δ +34.8 °C (target higher)
Supports volatility ranking review
Calculated vs experimental; verify experimentally
Fragrance formulation Volatility Physicochemical characterization

Octanol‑Water Partition Coefficient (logP) and Hydrophobicity: Implications for Skin Permeation and Environmental Fate

The target compound has a calculated logP of 2.67 [1], while myrcenol's calculated logP is 3.46 [2]. The 0.79 log‑unit difference indicates that the primary alcohol is roughly six‑fold more hydrophilic than the tertiary isomer, which directly affects dermal absorption, wash‑off rates, and environmental persistence.

log Pow
Context-dependent
γ-Isogeraniol: 2.67 (calc.)
Myrcenol: 3.46 (calc.)
Δ –0.79 (target more hydrophilic)
Supports dermal absorption and environmental fate modelling
Both values are computed estimates
Skin permeation Environmental fate logP

Semiochemical Specificity: γ‑Isogeraniol as a Bark Beetle Aggregation Pheromone Component

In the bark beetle Polygraphus subopacus, γ‑isogeraniol was identified among the male‑specific volatile compounds via SPME‑GC‑MS analysis [1]. Its presence in the aggregation pheromone blend is consistent across multiple Pityogenes species [2]. By contrast, the comprehensive RIFM review of myrcenol (CAS 543‑39‑5) contains no mention of semiochemical function, and the compound is classified solely as a fragrance ingredient [3].

Semiochemical role
Class-level
γ-Isogeraniol: aggregation pheromone in Polygraphus subopacus (GC-MS confirmed)
Myrcenol: no semiochemical function reported
Enables bark beetle pheromone research; inaccessible with myrcenol
Class-level inference; confirm with field bioassays
Semiochemistry Pest management Aggregation pheromone

7-Methyl-3-methylene-6-octen-1-ol: Application Scenarios Derived from Verifiable Differentiation


Long‑Lasting Freshness in Personal Care and Household Fragrance Formulations

Because the target compound exhibits a higher boiling point and implied lower vapour pressure than myrcenol [1][2], formulators seeking extended fragrance longevity on skin or fabric can select γ‑isogeraniol to reduce scent fade. This is particularly relevant for fine‑fragrance dry‑down effects and laundry care products where sustained citrus‑herbaceous notes are desired.

Bark Beetle Monitoring and Integrated Pest Management (IPM) Lures

The confirmed role of γ‑isogeraniol as a male‑specific aggregation pheromone component in Polygraphus subopacus and related Pityogenes species [3][4] enables its use in pheromone‑baited traps for population surveillance and control. Myrcenol cannot substitute in this application, making the compound essential for entomological research and forest protection programmes.

Cosmetic Formulations Requiring Lower Dermal Absorption and Improved Environmental Profile

With a calculated log Pow of 2.67 versus 3.46 for myrcenol [5][6], γ‑isogeraniol is approximately six‑fold more hydrophilic. This property can be leveraged to design rinse‑off products (e.g., shampoos, shower gels) that minimise dermal uptake and aquatic toxicity, aligning with modern safety‑by‑design and REACH compliance strategies.

Analytical Reference Standard for GC‑MS Quality Control of Monoterpenoid Raw Materials

The distinct Kovats retention index of 1217 on DB‑5 [7] provides a clear chromatographic fingerprint that facilitates the identification and quantification of γ‑isogeraniol in complex mixtures. Procurement of a high‑purity standard supports accurate impurity profiling and differentiation from the co‑eluting myrcenol isomer in incoming raw material qualification.

Application
Selection Property
Validation Focus
Fragrance longevity research
Higher boiling point, lower vapour pressure
Substantivity under real-use conditions
Bark beetle semiochemical studies
Aggregation pheromone identity
Field trapping bioassays
Dermal exposure modelling
Lower log Pow (more hydrophilic)
Skin permeation and wash-off kinetics
Analytical reference QC
Distinct primary-alcohol retention behavior
Resolution from tertiary alcohol isomer in GC-MS
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